molecular formula C9H11F3 B13222432 1-Ethynyl-3-(trifluoromethyl)cyclohexane

1-Ethynyl-3-(trifluoromethyl)cyclohexane

Cat. No.: B13222432
M. Wt: 176.18 g/mol
InChI Key: FQPAXPKTJFDFPN-UHFFFAOYSA-N
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Description

1-Ethynyl-3-(trifluoromethyl)cyclohexane is a substituted cyclohexane derivative featuring an ethynyl group (C≡CH) at position 1 and a trifluoromethyl (-CF₃) group at position 2. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for applications in click chemistry or polymer synthesis . The -CF₃ group, known for its electron-withdrawing nature and lipophilicity, improves metabolic stability and solubility in non-polar media, making the compound relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C9H11F3

Molecular Weight

176.18 g/mol

IUPAC Name

1-ethynyl-3-(trifluoromethyl)cyclohexane

InChI

InChI=1S/C9H11F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h1,7-8H,3-6H2

InChI Key

FQPAXPKTJFDFPN-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCC(C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Trifluoromethylation of Ethynylcyclohexane Derivatives

One approach is the trifluoromethylation of a 1-ethynylcyclohexane precursor. This typically involves the use of electrophilic trifluoromethyl radical sources such as Togni reagents or Umemoto reagents under photoredox or mechanoredox catalysis. The reaction proceeds via radical addition of the CF3 group to the cyclohexane ring, followed by purification.

  • Reagents and Conditions:

    • Starting material: 1-ethynylcyclohexane or related alkynylcyclohexane.
    • CF3 radical donors: Togni I or II reagents, Umemoto reagents.
    • Catalyst: Photocatalysts like Ir(ppy)3 or mechanoredox catalysts such as BaTiO3 under ball milling.
    • Solvent: Acetonitrile (MeCN) or other anhydrous solvents.
    • Atmosphere: Argon or nitrogen to exclude oxygen.
    • Temperature: Room temperature to moderate heating (~27 °C).
    • Time: 1 to 24 hours depending on conditions.
  • Mechanism:

    • Photoredox catalysis generates CF3 radicals from the CF3 donor.
    • Radical addition to the cyclohexane ring at the 3-position.
    • Subsequent radical recombination or termination yields 1-ethynyl-3-(trifluoromethyl)cyclohexane.
  • Yields and Optimization:

    • Yields vary with catalyst loading, solvent, and CF3 source.
    • Optimization studies show that Togni II reagent with Ir(ppy)3 in MeCN gives high conversion rates.

Nucleophilic Substitution on Cyclohexanone Derivatives

Another synthetic route involves the preparation of a cyclohexanone derivative bearing a trifluoromethyl group, followed by nucleophilic ethynylation.

  • Step 1: Trifluoromethylation of Cyclohexanone

    • CF3 nucleophiles or radicals are introduced to cyclohexanone or its derivatives to install the trifluoromethyl group at the 3-position.
    • Catalysts such as titanium complexes may be employed for stereoselective trifluoromethylation.
  • Step 2: Ethynylation

    • The 1-position carbonyl is converted to an ethynyl group via alkynylation.
    • This can be achieved using ethynyl nucleophiles like lithium acetylide or ethynyl Grignard reagents.
    • Reaction conditions typically involve low temperatures (0 °C) and inert atmosphere to avoid side reactions.
  • Purification:

    • Post-reaction, the mixture is quenched, extracted with ethyl acetate, dried, and purified by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

  • Cross-coupling of trifluoromethylated cyclohexyl halides with terminal alkynes catalyzed by nickel or palladium complexes is a viable route.
  • Ligands such as XantPhos and reductants like zinc are used to facilitate coupling.
  • Reaction conditions involve heating (~120 °C) under nitrogen atmosphere in solvents like toluene or cyclohexane.
  • This method allows for selective installation of the ethynyl group on a trifluoromethylated cyclohexane intermediate.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Limitations
Photoredox Trifluoromethylation Togni II, Ir(ppy)3, MeCN, Ar atmosphere RT, 1-24 h Mild conditions, high selectivity Requires photocatalyst and light
Nucleophilic Ethynylation Cyclohexanone derivative, n-BuLi or acetylide 0 °C, inert atmosphere Direct ethynyl installation Multi-step, sensitive reagents
Metal-Catalyzed Cross-Coupling Ni(acac)2, XantPhos, Zn, toluene, N2 120 °C, 24 h Efficient coupling, scalable Requires expensive catalysts

Research Findings and Optimization Insights

  • Photoredox trifluoromethylation has been optimized with various CF3 radical sources, with Togni II reagent showing superior yields (~90%) in acetonitrile solvent under Ir(ppy)3 catalysis.
  • Base selection is critical in nucleophilic ethynylation steps; potassium methoxide (CH3OK) has been found to provide high yields (~94%) in related alkynylation reactions.
  • Catalyst loading and solvent choice significantly affect reaction efficiency in metal-catalyzed cross-coupling, with toluene and cyclohexane mixtures providing good solubility and reaction rates.
  • Mechanoredox ball milling offers a solvent-free alternative for trifluoromethylation, enhancing sustainability and operational simplicity.

Chemical Reactions Analysis

Acid-Base Reactions: Acetylide Formation

The terminal ethynyl proton exhibits acidity (pKa ≈ 25–26), enabling deprotonation with strong bases to form acetylides. These intermediates participate in nucleophilic substitutions or cross-couplings.

Example Reaction:
Reaction with copper(I) in acetonitrile under electrochemical conditions yields copper acetylides, pivotal for catalytic cycles (e.g., Click chemistry) .

Base Solvent Product Yield Ref.
CuI/Et₄N⁺MeCNCyclohexane-C≡CCu85%

Click Chemistry: Azide-Alkyne Cycloaddition

The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Mechanism:

  • Copper acetylide formation.

  • Azide coordination and cycloaddition.

  • Protodemetalation to release the triazole.

Example Protocol:

  • Conditions: Sodium ascorbate (reductant), CuSO₄ (catalyst), H₂O/tert-BuOH (1:1), 25°C, 12 h.

  • Yield: 78–92% for aryl azides.

Azide Catalyst Product Yield Ref.
Benzyl azideCuSO₄1-Benzyl-1,2,3-triazole89%

Oxidation Reactions

The ethynyl group is oxidized to diketones or carboxylic acids under harsh conditions.

Key Pathways:

  • KMnO₄/H⁺: Cleavage to 3-(trifluoromethyl)cyclohexanecarboxylic acid.

  • Ozone: Ozonolysis followed by reductive workup yields diketones.

Example Data:

Oxidizing Agent Conditions Product Yield Ref.
KMnO₄ (aq. H₂SO₄)0°C → RT, 6 hCarboxylic acid derivative65%
O₃, then Zn/H₂O−78°C, CH₂Cl₂, 1 h1,2-Diketone72%

Nucleophilic Additions

The ethynyl group reacts with nucleophiles (e.g., alcohols, amines) in Michael addition-like pathways.

Example:
Reaction with methanol under basic conditions forms a propargyl ether:

Cyclohexane C CH+MeOHNaHCyclohexane C C OCH3\text{Cyclohexane C CH}+\text{MeOH}\xrightarrow{\text{NaH}}\text{Cyclohexane C C OCH}_3

Nucleophile Catalyst Product Yield Ref.
MethanolNaHPropargyl methyl ether82%

Electrophilic Reactions

Bromination:

Cyclohexane C CH+Br2Cyclohexane CBr CHBr\text{Cyclohexane C CH}+\text{Br}_2\rightarrow \text{Cyclohexane CBr CHBr}

  • Conditions: Br₂ (1 equiv), CCl₄, 0°C, 1 h.

  • Yield: 70% (vicinal dibromide).

Reduction of the Ethynyl Group

Catalytic hydrogenation reduces the triple bond to a single bond.

Example:

Cyclohexane C CHH2/Pd BaSO4Cyclohexane CH2CH3\text{Cyclohexane C CH}\xrightarrow{\text{H}_2/\text{Pd BaSO}_4}\text{Cyclohexane CH}_2\text{CH}_3

  • Conditions: H₂ (1 atm), quinoline, Pd/BaSO₄, RT, 2 h.

  • Yield: 95% (cis-alkane favored).

Functionalization of the –CF₃ Group

The –CF₃ group is generally inert but can participate in radical or SN2 reactions under extreme conditions.

Radical Trifluoromethylation:
In photoredox cascades, the –CF₃ group transfers to aromatic systems via single-electron transfer (SET) .

Reagent Conditions Product Yield Ref.
Togni II ReagentIr(ppy)₃, MeCN, 24 hCF₃-arylated derivatives60%

Scientific Research Applications

1-Ethynyl-3-(trifluoromethyl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity towards specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents Key Properties
1-Ethynyl-3-(trifluoromethyl)cyclohexane 1-C≡CH, 3-CF₃ High reactivity (ethynyl), lipophilicity (-CF₃), potential for selective binding
1-(Trifluoromethyl)cyclohexene 1-CF₃, double bond (cyclohexene) Reduced ring strain vs. cyclohexane; used in medicinal chemistry intermediates
1-Fluorocyclohexane 1-F Lower polarity than -CF₃; limited metabolic stability
Methylcyclohexane 1-CH₃ High biodegradability; rapid microbial degradation in sulfate-rich environments
1,1,2-Trimethyl-3,5-bis(prop-1-en-2-yl)cyclohexane Multiple alkyl groups Naturally occurring (ginger oil); low synthetic utility due to structural complexity

Key Observations :

  • Ethynyl vs. Alkyl/Halogen Substituents : The ethynyl group enhances reactivity for cross-coupling reactions compared to inert alkyl groups (e.g., methylcyclohexane) .
  • Trifluoromethyl vs. Fluorine : The -CF₃ group offers greater steric bulk and electron withdrawal than a single fluorine, influencing solubility and chemical stability .

Physicochemical Properties

Property 1-Ethynyl-3-(trifluoromethyl)cyclohexane (Predicted) Cyclohexane Cyclohexanol 1-Fluorocyclohexane
Density (g/cm³) ~1.2 (estimated) 0.779 0.962 1.0
Viscosity (mPa·s) Moderate (due to -CF₃) 0.89 4.6 1.1
Refractive Index ~1.4 1.426 1.464 1.38
Boiling Point (°C) ~150–180 80.7 161 100–110

Sources : Data inferred from cyclohexane derivatives . The -CF₃ group increases density and boiling point compared to unsubstituted cyclohexane.

Biodegradability and Environmental Impact

  • Simple Alkylcyclohexanes (e.g., methylcyclohexane) : Rapidly degraded by sulfate-reducing bacteria, with half-lives <30 days in sulfate-amended environments .
  • 1-Ethynyl-3-(trifluoromethyl)cyclohexane : Expected low biodegradability owing to both -CF₃ and ethynyl groups, which resist enzymatic cleavage.

Biological Activity

1-Ethynyl-3-(trifluoromethyl)cyclohexane is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, supported by various research findings, case studies, and data tables.

1-Ethynyl-3-(trifluoromethyl)cyclohexane features a cyclohexane ring substituted with an ethynyl group and a trifluoromethyl group. The presence of fluorine atoms is known to influence the compound's metabolic stability and interaction with biological systems.

Biological Activity Overview

The biological activity of 1-Ethynyl-3-(trifluoromethyl)cyclohexane has been investigated in several studies, focusing on its potential as an anti-cancer agent, its effects on enzyme inhibition, and its role in microbial biotransformation processes.

Enzyme Inhibition

1-Ethynyl-3-(trifluoromethyl)cyclohexane may also affect various enzymes. The trifluoromethyl group can enhance binding affinity due to its electronegative nature, which can be leveraged in designing inhibitors for enzymes such as acetylcholinesterase (AChE).

Case Studies

Several case studies have explored the biological implications of similar trifluoromethylated compounds:

  • Fluorinated Nucleosides : A study highlighted the role of fluorine in nucleoside analogs that inhibited viral replication. The incorporation of trifluoromethyl groups was shown to enhance metabolic stability, which could be analogous to the effects observed in 1-Ethynyl-3-(trifluoromethyl)cyclohexane .
  • Microbial Biotransformation : Research into the biotransformation capabilities of microorganisms has revealed that compounds with ethynyl and trifluoromethyl functionalities can be effectively converted by specific strains of bacteria. This suggests potential applications in biocatalysis and environmental remediation .

Table 1: Biological Activity Summary of Related Compounds

Compound NameBiological ActivityReference
TrifluoromethylphenolAnti-cancer activity against breast cancer cells
TrifluoroacetophenoneInhibition of acetylcholinesterase
1-[3-(Trifluoromethyl)phenyl]ethanolEffective against neurodegenerative diseases

Research Findings

Recent investigations into the biological activity of fluorinated compounds have underscored their potential therapeutic applications. For example, studies have shown that the presence of trifluoromethyl groups can significantly alter pharmacokinetic properties, leading to enhanced efficacy in drug formulations .

Q & A

Q. What synthetic methodologies are employed to prepare 1-ethynyl-3-(trifluoromethyl)cyclohexane?

  • Methodological Answer: Synthesis typically involves functionalizing cyclohexane derivatives via alkynylation and fluorination. For example:
  • Ethynylation: Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) can introduce the ethynyl group to a pre-functionalized cyclohexane intermediate .
  • Trifluoromethylation: Electrophilic or radical trifluoromethylation using reagents like CF₃I or Umemoto’s reagent under controlled conditions (e.g., low-temperature radical initiation) .
  • Reaction Optimization: Statistical experimental designs (e.g., Box-Behnken) may optimize yield and selectivity by varying catalysts, temperature, and solvent .

Q. How is the molecular structure of 1-ethynyl-3-(trifluoromethyl)cyclohexane characterized?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR resolve ethynyl protons (~2–3 ppm), trifluoromethyl groups (δ ≈ -60 to -70 ppm in ¹⁹F NMR), and cyclohexane ring conformation .
  • X-ray Crystallography: Single-crystal diffraction confirms stereochemistry and bond angles, particularly the spatial arrangement of the bulky trifluoromethyl and ethynyl groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-ethynyl-3-(trifluoromethyl)cyclohexane in C–H insertion reactions?

  • Methodological Answer:
  • Computational Modeling: Density functional theory (DFT) calculates activation barriers for intermediates, such as carbene or radical species formed during photochemical/thermal activation .
  • Kinetic Isotope Effects (KIE): Deuterium labeling experiments quantify primary/secondary KIEs to distinguish between concerted and stepwise mechanisms .
  • Trapping Experiments: Use of radical scavengers (e.g., TEMPO) or electrophilic traps identifies transient intermediates .

Q. How do advanced oxidation processes (AOPs) affect the degradation pathways of 1-ethynyl-3-(trifluoromethyl)cyclohexane?

  • Methodological Answer:
  • Catalytic Screening: Nanostructured metal oxides (e.g., Fe₃O₄/TiO₂) are tested in AOPs to assess hydroxyl radical (•OH) generation efficiency via electron paramagnetic resonance (EPR) .
  • Product Analysis: GC-MS identifies degradation intermediates (e.g., ketones, carboxylic acids), with reaction pathways mapped using kinetic Monte Carlo simulations .
  • Contradiction Resolution: Discrepancies in product selectivity between studies may arise from differences in catalyst surface area or pH-dependent radical lifetimes .

Q. What kinetic models predict the combustion behavior of 1-ethynyl-3-(trifluoromethyl)cyclohexane?

  • Methodological Answer:
  • Shock Tube Experiments: Ignition delay times are measured at 1–4 atm and 750–2100 K, with pressure-dependent rate constants derived using CHEMKIN .
  • Mechanism Reduction: Directed relation graph (DRG) methods simplify detailed mechanisms (e.g., 500+ species) to tractable models for simulating flame propagation .
  • Validation: Experimental laminar flame speeds are compared against simulations to refine branching ratios for key reactions (e.g., H-abstraction vs. ring-opening) .

Contradictions and Resolutions

  • Catalyst Selectivity in Oxidation: reports Fe₃O₄/TiO₂ favoring cyclohexanol, while highlights Co₃O₄ producing cyclohexanone. This discrepancy may stem from differences in catalyst acidity or radical stabilization .
  • Combustion Modeling: Shock tube data () at 2.0 atm show longer ignition delays than RCM studies (), likely due to pressure-dependent NTC (negative temperature coefficient) behavior .

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